

# Atorvastatin Impurity F: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Atorvastatin IMpurity F

Cat. No.: B15294201

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Atorvastatin Impurity F**, a known process-related impurity of the widely prescribed drug, Atorvastatin. This document details its chemical identity, synthesis, and analytical characterization, offering valuable information for researchers and professionals in drug development and quality control.

## Chemical Identity and Physicochemical Properties

**Atorvastatin Impurity F**, also known as Atorvastatin USP Related Compound F or Atorvastatin Amide Impurity, is a critical substance to monitor during the manufacturing of Atorvastatin.<sup>[1]</sup> Its formation is associated with the synthesis process of the active pharmaceutical ingredient (API).<sup>[2]</sup><sup>[3]</sup>

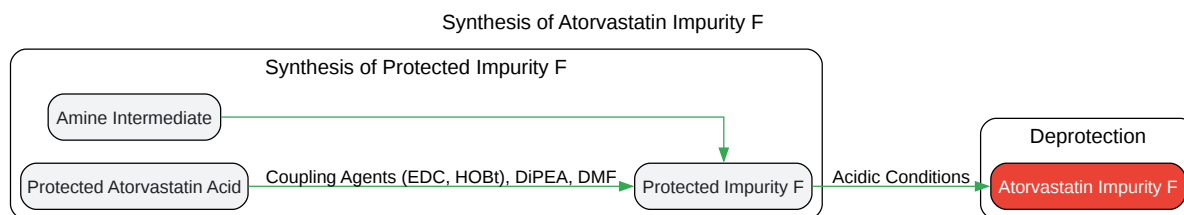
A summary of its key identifiers and properties is provided in the table below.

Parameter	Value	Reference
CAS Number (Free Acid)	887196-24-9	[1][4][5][6]
CAS Number (Calcium Salt)	1105067-87-5	[1][4][7]
Molecular Formula	C40H48FN3O8	[1][4][5][7]
Molecular Weight	717.82 g/mol	[1][5][7]
IUPAC Name	(3R,5R)-7-[[[(3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid	[6]
Synonyms	Atorvastatin EP Impurity F, Atorvastatin USP RC F, Atorvastatin Amide Impurity, Atorvastatin Diamino Impurity	[1][6]

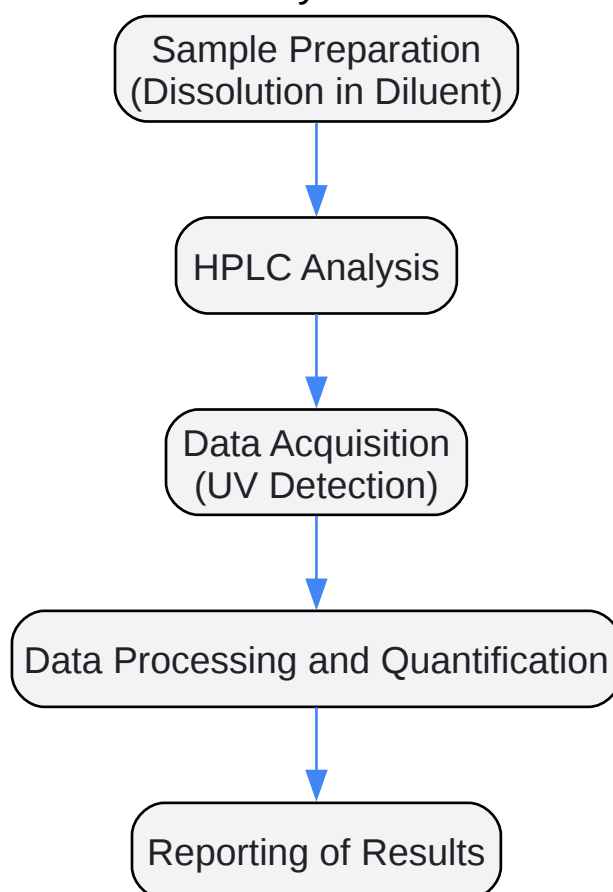
## Synthesis of Atorvastatin Impurity F

The synthesis of **Atorvastatin Impurity F** typically involves the formation of a protected intermediate, followed by deprotection to yield the final compound. The following is a representative synthetic scheme.

## Synthesis Pathway Diagram



## General Analytical Workflow



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